![molecular formula C19H15ClN2O B12889945 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole CAS No. 852955-92-1](/img/structure/B12889945.png)
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure with a benzyl group, a chlorine atom, and a methylfuran moiety, making it an interesting subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole core.
Introduction of the Chlorine Atom: Chlorination of the benzimidazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides.
Incorporation of the Methylfuran Moiety: The final step involves the coupling of the methylfuran group to the benzimidazole core, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of the furan ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.
Coupling Reactions:
Aplicaciones Científicas De Investigación
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The chlorine atom and methylfuran moiety enhance its binding affinity and selectivity. The compound may interfere with DNA synthesis, protein function, or cellular signaling pathways, leading to its biological effects .
Comparación Con Compuestos Similares
1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:
1-Benzyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the chlorine atom, which may affect its biological activity and binding properties.
5-Chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole: Lacks the benzyl group, potentially altering its pharmacokinetic properties.
1-Benzyl-5-chloro-1H-benzo[d]imidazole: Lacks the methylfuran moiety, which may influence its interaction with biological targets
Propiedades
Número CAS |
852955-92-1 |
|---|---|
Fórmula molecular |
C19H15ClN2O |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
1-benzyl-5-chloro-2-(5-methylfuran-2-yl)benzimidazole |
InChI |
InChI=1S/C19H15ClN2O/c1-13-7-10-18(23-13)19-21-16-11-15(20)8-9-17(16)22(19)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3 |
Clave InChI |
FHZPCMNEPNOMLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


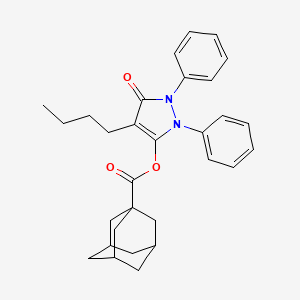
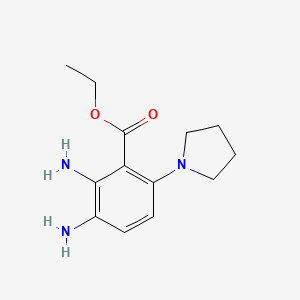
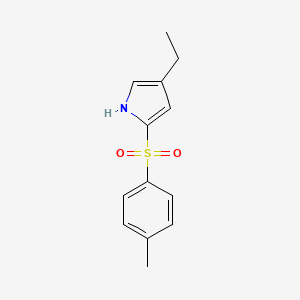
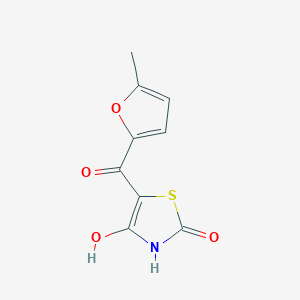
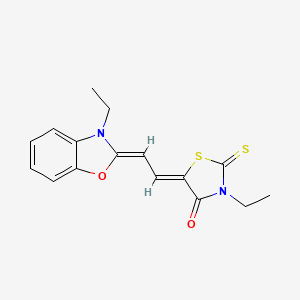
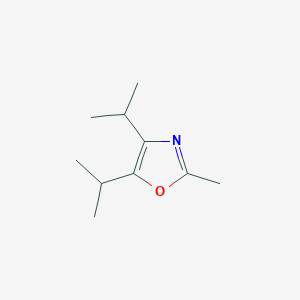
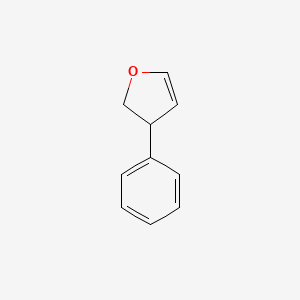
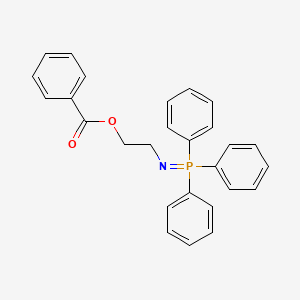
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
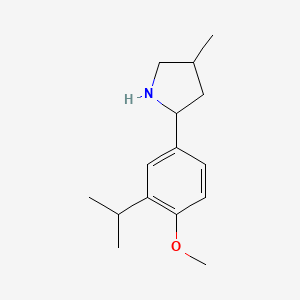
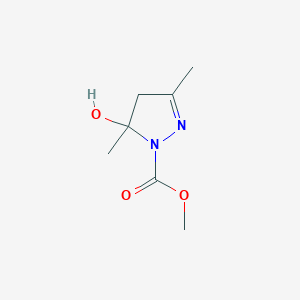
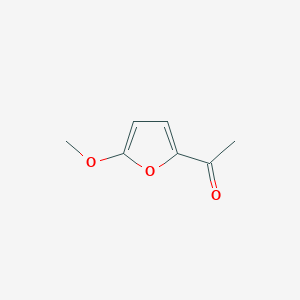
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
